

Application Notes and Protocols for In Vivo Animal Studies of Regaloside F

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Compound of Interest		
Compound Name:	Regaloside F	
Cat. No.:	B11933746	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available literature detailing in vivo animal studies specifically for **Regaloside F**. Therefore, the following application notes and protocols are based on available data for structurally related compounds, namely other phenylpropanoid glycosides, and extracts from the Lilium genus, where **Regaloside F** is found. This information is intended to serve as a starting point for researchers designing their own in vivo studies for **Regaloside F**. It is imperative to conduct dose-finding and toxicity studies for **Regaloside F** before commencing efficacy trials.

Introduction to Regaloside F

Regaloside F is a phenolic glycerol glucoside, a class of compounds also known as phenylpropanoids, that has been isolated from the bulbs of Lilium species (Lily bulbs). While the specific in vivo biological activities of **Regaloside F** have not been characterized, related compounds such as Regaloside B have demonstrated anti-inflammatory properties in vitro. This suggests that **Regaloside F** may also possess similar pharmacological activities worth investigating in animal models.

Potential In Vivo Applications

Based on the known in vitro activities of related compounds, potential in vivo studies for **Regaloside F** could investigate its efficacy in models of:



- Inflammation: Acute and chronic inflammation models.
- Oxidative Stress: Conditions where reactive oxygen species play a significant pathological role.
- Cardiovascular Diseases: Based on the cardioprotective effects observed with total glycosides from lily bulbs.

In Vitro Activity of a Related Compound: Regaloside B

To provide context for potential mechanisms of action, the following table summarizes the in vitro anti-inflammatory activity of Regaloside B.

Compound	Cell Line	Concentration	Effect
Regaloside B	RAW264.7 cells	50 μg/mL	Inhibits iNOS and COX-2 expression; Decreases the p-
			p65/p-65 ratio.

Dosage Information for Structurally Related Compounds (For Reference Only)

The following tables provide in vivo dosage information for other phenylpropanoid glycosides, which may serve as a preliminary reference for designing dose-range finding studies for **Regaloside F**.

Table 1: In Vivo Dosages of Verbascoside



Animal Model	Administration Route	Dosage	Observed Effects
Rats	Oral	Up to 60 mg/kg/day for 21 days	No mortality or significant changes in hematological, biochemical, and histopathological parameters.[1]
Mice	Intraperitoneal	Up to 5 g/kg (single dose)	LD50 value found to be greater than 5 g/kg.[1]
Piglets	Oral (in feed)	5 and 10 mg/kg of feed for 52 days	High dosage improved average daily gain.[2]

Table 2: In Vivo Dosages of Salidroside

Animal Model	Administration Route	Dosage	Observed Effects
Rats	Oral	500, 1000, and 2000 mg/kg/day for 28 days	No-observed-adverse- effect level (NOAEL) at least 2000 mg/kg bw/day.
Rats	Oral	75 mg/kg for 7 days	Reduced levels of IL- 6, TNF-α, and MCP-1 in serum.
Healthy Humans	Oral	60 mg (30 mg 2x daily)	No adverse events reported.[3]

Table 3: In Vivo Dosage of Lilium Polysaccharide Extract



Animal Model	Administration Route	Dosage	Observed Effects
Mice	Intragastric	75, 150, 225 mg/kg/day for 7 days	Enhanced immune function and inhibited tumor growth in H22 tumor-bearing mice.[4]

Proposed Experimental Protocol: Investigating the Anti-inflammatory Effects of Regaloside F in a Mouse Model of Paw Edema

This protocol is a hypothetical example and should be adapted based on the specific research question and after determining the appropriate dosage and safety profile of **Regaloside F**.

5.1. Animals

- Male C57BL/6 mice, 8-10 weeks old.
- Animals should be acclimatized for at least one week before the experiment.
- Housing should be under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

5.2. Materials

- Regaloside F (purity >98%)
- Vehicle (e.g., 0.5% carboxymethylcellulose or as determined by solubility studies)
- Carrageenan (or another suitable inflammatory agent)
- Positive control (e.g., Indomethacin)
- · Calipers or plethysmometer

5.3. Experimental Procedure



- Dose Preparation: Prepare fresh solutions of Regaloside F and the positive control in the chosen vehicle on the day of the experiment.
- Animal Grouping: Randomly divide mice into the following groups (n=8-10 per group):
 - Vehicle control
 - Regaloside F (low dose)
 - Regaloside F (medium dose)
 - Regaloside F (high dose)
 - Positive control (e.g., Indomethacin 10 mg/kg)
- Drug Administration: Administer Regaloside F or the vehicle orally (p.o.) or intraperitoneally
 (i.p.) 1 hour before the induction of inflammation. The route of administration will depend on
 the pharmacokinetic properties of Regaloside F.
- Induction of Paw Edema: Inject 50 μ L of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
- Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared
 to the vehicle control group. Analyze the data using appropriate statistical methods (e.g.,
 ANOVA followed by a post-hoc test).

Visualizations

6.1. Experimental Workflow



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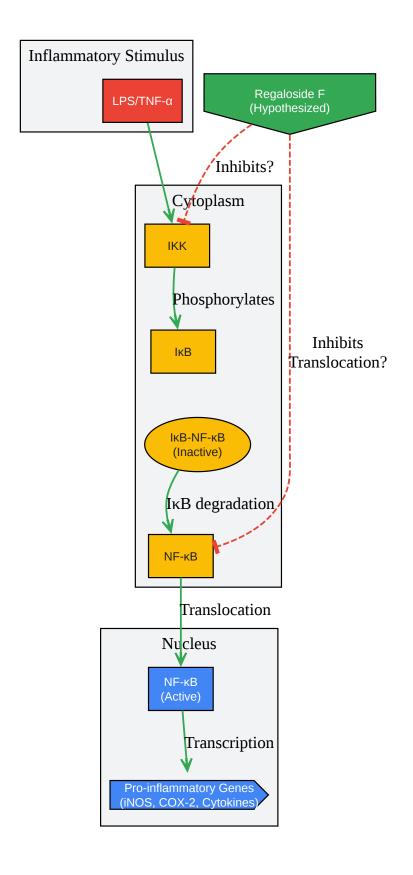


Caption: A typical experimental workflow for an in vivo anti-inflammatory study.

6.2. Potential Signaling Pathway

Given that Regaloside B has been shown to affect the NF-kB pathway, a common target for anti-inflammatory compounds, this pathway is a plausible target for **Regaloside F**.





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Caption: Hypothesized anti-inflammatory mechanism of **Regaloside F** via the NF-кВ pathway.



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